Rutinose heptaacetate

Thermal stability Solid-state characterization Storage and handling

Rutinose heptaacetate (CAS 29202-64-0) is a fully acetylated disaccharide building block with an α-(1→6) linkage. It is a stable, 'disarmed' glycosyl donor for flavonoid rutinoside synthesis. Unlike hygroscopic free rutinose, its crystalline form (mp 168–171°C) simplifies handling and storage. It is the preferred choice for reproducible glycosylation, validated analytical standards, and enzymatic probes. Choose it for precise carbohydrate chemistry.

Molecular Formula C26H36O17
Molecular Weight 620.6 g/mol
Cat. No. B15597900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRutinose heptaacetate
Molecular FormulaC26H36O17
Molecular Weight620.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H36O17/c1-10-19(36-11(2)27)21(38-13(4)29)23(40-15(6)31)25(35-10)34-9-18-20(37-12(3)28)22(39-14(5)30)24(41-16(7)32)26(43-18)42-17(8)33/h10,18-26H,9H2,1-8H3/t10-,18+,19-,20+,21+,22-,23+,24+,25+,26?/m0/s1
InChIKeyLUCVIXHBPBCYCD-QLANJSEWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rutinose Heptaacetate: Peracetylated Disaccharide for Glycoscience Research and Reference Standard Applications


Rutinose heptaacetate (CAS 29202-64-0), also known as hepta-O-acetylrutinose, is the fully acetylated derivative of the disaccharide rutinose (6-O-α-L-rhamnopyranosyl-D-glucopyranose) [1]. It is a white to off-white crystalline solid with a molecular formula of C26H36O17 and a molecular weight of 620.55 g/mol . This compound serves as a key protected carbohydrate building block in synthetic glycosylation strategies, where its peracetylated state provides controlled reactivity as a 'disarmed' glycosyl donor . Unlike the hygroscopic and unstable parent rutinose [1], the heptaacetate derivative exhibits enhanced stability and handling characteristics, enabling its use in demanding chemical and analytical workflows.

Why Rutinose Heptaacetate Cannot Be Substituted by Neohesperidose Heptaacetate or Other Peracetylated Disaccharides


Substituting rutinose heptaacetate with its isomer neohesperidose heptaacetate or other peracetylated disaccharides is not scientifically equivalent due to fundamental differences in glycosidic linkage regiochemistry and the resulting physicochemical properties. Rutinose heptaacetate possesses an α-(1→6) linkage between L-rhamnose and D-glucose, whereas neohesperidose heptaacetate contains an α-(1→2) linkage [1]. This structural divergence directly impacts reactivity: the conversion of β-hepta-acetate into the O-acetylglycosyl halide proceeds more rapidly with the rutinose derivative than with the neohesperidose counterpart [2]. Furthermore, the ~20°C difference in melting points between the two compounds [3][4] indicates distinct crystalline packing and thermal stability profiles that affect storage, handling, and formulation. Such non-interchangeability is critical for applications demanding precise carbohydrate recognition, reproducible synthetic outcomes, or validated analytical performance.

Rutinose Heptaacetate vs. Comparators: Quantified Differentiation for Procurement Decisions


Higher Thermal Stability: Melting Point Exceeds Neohesperidose Heptaacetate by ~20°C

Rutinose heptaacetate exhibits a melting point of 168-171°C [1], which is approximately 20°C higher than the 148-149°C reported for neohesperidose heptaacetate [2]. This direct head-to-head comparison demonstrates superior thermal stability for the rutinose derivative.

Thermal stability Solid-state characterization Storage and handling

Faster Glycosyl Halide Formation: Enhanced Reactivity in Key Synthetic Transformation

In a comparative study of peracetylated disaccharides, conversion of β-hepta-acetate into O-acetylglycosyl halide using dihalomethyl methyl ethers occurred more rapidly with rutinose heptaacetate than with neohesperidose heptaacetate [1]. This reactivity advantage is attributed to the α-(1→6) linkage in rutinose versus the α-(1→2) linkage in neohesperidose.

Glycosylation Carbohydrate chemistry Synthetic efficiency

Regulatory-Compliant Reference Standard: Enabling Validated Analytical Method Development

Rutinose heptaacetate is supplied as a fully characterized chemical compound for use as a reference standard of API Rutinose [1]. This standard is compliant with regulatory guidelines and is specifically intended for analytical method development, method validation (AMV), and Quality Controlled (QC) applications during drug synthesis and formulation [1]. It provides traceability against pharmacopeial standards (USP or EP) [1].

Analytical chemistry Quality control Reference standards

Optimal Use Cases for Rutinose Heptaacetate Based on Verified Differentiation


Synthesis of Rutinoside-Containing Flavonoids and Glycoconjugates

Rutinose heptaacetate serves as a protected glycosyl donor for the synthesis of flavonoid rutinosides and other glycoconjugates . Its faster conversion to O-acetylglycosyl halide [1] and higher thermal stability (mp 168-171°C) [2] compared to neohesperidose heptaacetate make it the preferred building block for constructing natural product analogs and drug candidates requiring the rutinose disaccharide moiety.

Analytical Method Development and Quality Control of Rutinose-Containing APIs

As a fully characterized reference standard with traceability to USP/EP [3], rutinose heptaacetate is ideally suited for analytical method validation, system suitability testing, and quality control of rutinose and rutinoside-containing active pharmaceutical ingredients [3]. Its use eliminates the need for laboratories to independently synthesize and characterize a primary standard, saving time and ensuring regulatory acceptance.

Enzymatic Studies of Glycosidases and Rutinosidases

Rutinose heptaacetate can be employed as a substrate analog or inhibitor in enzymatic assays targeting glycosidases and rutinosidases . Its peracetylated state may alter enzyme recognition and hydrolysis rates, providing a useful tool for probing substrate specificity and catalytic mechanisms in carbohydrate-active enzymes.

Chemical Biology Studies Requiring Stable Rutinose-Derived Probes

The enhanced thermal and chemical stability of rutinose heptaacetate relative to the free disaccharide [2] makes it valuable for preparing rutinose-based molecular probes, affinity tags, and bioconjugates. Its solid, crystalline form simplifies handling and long-term storage in research settings where hygroscopic or labile carbohydrates are impractical.

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